molecular formula C9H19ClN2O2 B3027151 2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride CAS No. 1233955-75-3

2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride

Cat. No. B3027151
CAS RN: 1233955-75-3
M. Wt: 222.71
InChI Key: SHBDDXGQAILLBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from readily available precursors. For instance, the synthesis of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives includes converting 4-hydroxy coumarin to the corresponding ethyl ester, followed by hydrolysis and amine substitution . Similarly, the synthesis of novel quinolinone derivatives involves Michael addition of secondary amines to α,β-unsaturated carbonyl compounds . These methods suggest that the synthesis of "2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride" could potentially involve similar strategies, such as amine alkylation and ester hydrolysis.

Molecular Structure Analysis

The molecular structures of related compounds have been confirmed using techniques like single crystal X-ray diffraction . These studies provide detailed information on the molecular geometry and confirm the presence of specific functional groups. For the compound of interest, similar structural analysis techniques would likely reveal the orientation of the piperidine ring and the spatial arrangement of the hydroxyl and amide groups.

Chemical Reactions Analysis

The papers do not provide specific reactions for "2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride," but they do discuss the reactivity of similar compounds. For example, the N-substituted propanamides were evaluated for their cyclooxygenase inhibitory properties , and the quinolinone derivative's reactivity was studied through natural bond orbital analysis . These studies suggest that the compound may also undergo reactions related to its potential biological activity, such as enzyme inhibition.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including NMR spectroscopy and vibrational spectroscopy . These studies provide insights into the electronic environment of the molecules and their potential intermolecular interactions. For "2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride," similar analyses would likely reveal the influence of the hydroxyl and amide groups on the compound's physical properties, such as solubility and melting point.

Scientific Research Applications

Growth-Promoting Activity in Agriculture

2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride has shown promising results in agricultural research. For instance, Omirzak et al. (2013) synthesized a derivative of this compound and found it to possess high growth-promoting activity in beetroot seeds and potatoes, enhancing productivity by approximately 20% (Omirzak et al., 2013).

Chemical and Pharmaceutical Synthesis

This compound is used in the synthesis of various chemical and pharmaceutical products. Jimeno et al. (2003) characterized the oxalate salts and free bases of fentanyl analogues, including a derivative of this compound, for potential long-acting analgesia applications (Jimeno et al., 2003). Matarrese et al. (2000) synthesized a radioligand, including a derivative of this compound, for potential use in assessing Dopamine D4 receptors in vivo with positron emission tomography (Matarrese et al., 2000).

Advanced Material Synthesis

In the field of advanced materials, this compound has been involved in the synthesis of novel compounds. For example, Jasinski et al. (2009) investigated a picrate salt of a derivative of this compound, highlighting its potential in material sciences (Jasinski et al., 2009).

Biomedical Research

In biomedical research, derivatives of this compound have been explored for various applications. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as potential anticancer agents, which included derivatives of this compound (Rehman et al., 2018).

Other Applications

Additional research has focused on the use of this compound in other areas, such as the synthesis of muscarinic antagonists (Broadley et al., 2011) and the investigation of its derivatives in the prediction of corrosion inhibition efficiencies (Kaya et al., 2016) (Broadley et al., 2011); (Kaya et al., 2016).

Safety and Hazards

The safety data sheet for 2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride indicates that it should be handled with care . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed with water . If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .

Future Directions

Piperidine derivatives, such as 2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride, are important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

IUPAC Name

2-hydroxy-2-methyl-N-piperidin-4-ylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,13)8(12)11-7-3-5-10-6-4-7;/h7,10,13H,3-6H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBDDXGQAILLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1CCNCC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride

CAS RN

1233955-75-3
Record name Propanamide, 2-hydroxy-2-methyl-N-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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